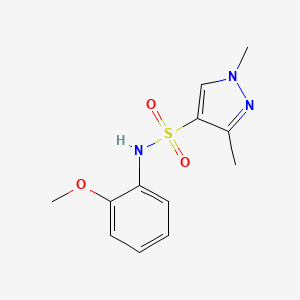
N-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxyphenyl)-13-Dimethyl-1H-Pyrazole-4-Sulfonamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a dimethylpyrazole ring, and a sulfonamide group, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)-13-Dimethyl-1H-Pyrazole-4-Sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions. This step often requires the use of methoxybenzene derivatives and suitable electrophiles.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate compound with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of N-(2-Methoxyphenyl)-13-Dimethyl-1H-Pyrazole-4-Sulfonamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyphenyl)-13-Dimethyl-1H-Pyrazole-4-Sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-Methoxyphenyl)-13-Dimethyl-1H-Pyrazole-4-Sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or modulator, particularly in studies involving sulfonamide-sensitive enzymes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)-13-Dimethyl-1H-Pyrazole-4-Sulfonamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The sulfonamide group is particularly known for its ability to mimic the structure of natural substrates, leading to competitive inhibition.
Comparison with Similar Compounds
N-(2-Methoxyphenyl)-13-Dimethyl-1H-Pyrazole-4-Sulfonamide can be compared with other similar compounds, such as:
N-(2-Methoxyphenyl)-1H-Pyrazole-4-Sulfonamide: Lacks the dimethyl substitution on the pyrazole ring, which may affect its reactivity and binding affinity.
N-(2-Methoxyphenyl)-1H-Pyrazole-4-Carboxamide: Contains a carboxamide group instead of a sulfonamide group, leading to different chemical and biological properties.
N-(2-Methoxyphenyl)-1H-Pyrazole-4-Thiol: Features a thiol group, which can participate in different types of chemical reactions compared to the sulfonamide group.
Properties
Molecular Formula |
C12H15N3O3S |
|---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-1,3-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H15N3O3S/c1-9-12(8-15(2)13-9)19(16,17)14-10-6-4-5-7-11(10)18-3/h4-8,14H,1-3H3 |
InChI Key |
KDAYSECECPKXPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC=CC=C2OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-2-carboxamide](/img/structure/B11069988.png)
![Ethyl 1-amino-5-isopropyl-8,8-dimethyl-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylate](/img/structure/B11069992.png)
![11-methyl-6-thiophen-2-yl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11069998.png)
![2-methyl-4-nitro-5-[(3-nitro-4-propoxybenzyl)sulfanyl]-1H-imidazole](/img/structure/B11070000.png)

![5-Butyl-7-methyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11070025.png)
![N,N-diethyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11070033.png)


![1-(2-bromoethyl)-3'-[2-(methylsulfanyl)ethyl]-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11070041.png)
![4-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11070049.png)
![4,5-bis{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B11070053.png)
![2-[(2-Amino-5-bromobenzoyl)amino]-3-cyclohexylpropanoic acid](/img/structure/B11070057.png)
![Diethyl 5,5'-[(4-hydroxy-3-methoxyphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B11070065.png)
